Higher Vmax Compared to p-Nitrophenyl-α-D-Glucopyranoside
In a direct head-to-head comparison using a purified α-glucosidase from Rhizobium sp. strain USDA 4280, 4-methylumbelliferyl α-D-glucopyranoside demonstrated a Vmax of 6.79 μmol min⁻¹ mg⁻¹, which is 2.33-fold higher than the Vmax of 2.92 μmol min⁻¹ mg⁻¹ obtained with p-nitrophenyl α-D-glucopyranoside under identical assay conditions [1]. The Km for the 4-MU substrate was 0.141 μM, compared to 0.037 μM for the pNP substrate [1].
| Evidence Dimension | Maximum reaction velocity (Vmax) and Michaelis constant (Km) |
|---|---|
| Target Compound Data | Vmax = 6.79 μmol min⁻¹ mg⁻¹; Km = 0.141 μM |
| Comparator Or Baseline | p-Nitrophenyl α-D-glucopyranoside: Vmax = 2.92 μmol min⁻¹ mg⁻¹; Km = 0.037 μM |
| Quantified Difference | Vmax: 2.33-fold higher for target compound; Km: 3.8-fold higher for target compound (0.141 μM vs 0.037 μM) |
| Conditions | Purified α-glucosidase from Rhizobium sp. USDA 4280; pH 6.0–6.5; 35°C |
Why This Matters
Higher Vmax translates to greater assay signal per unit time, enabling shorter incubation periods or detection of lower enzyme concentrations—a critical factor for high-throughput screening and low-abundance clinical samples.
- [1] Berthelot K, Delmotte FM. Purification and Characterization of an α-Glucosidase from Rhizobium sp. (Robinia pseudoacacia L.) Strain USDA 4280. Appl Environ Microbiol. 1999;65(7):2907-2911. View Source
